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A detailed guide for researchers on the cross-reactivity profile of Vidofludimus, highlighting its

dual mechanism of action as a selective DHODH inhibitor and an activator of specific nuclear

receptors. This report synthesizes preclinical data to offer a comparative analysis of its off-

target binding profile.

Vidofludimus (IMU-838) is an investigational small molecule drug primarily developed as a

potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the

de novo pyrimidine synthesis pathway.[1][2][3] This targeted mechanism is central to its anti-

inflammatory and anti-viral effects, as it selectively affects highly metabolically active immune

cells.[2][4] Unlike first-generation DHODH inhibitors such as teriflunomide, Vidofludimus is

noted for its high selectivity and lack of off-target effects on kinases, which is believed to

contribute to its favorable safety and tolerability profile observed in clinical trials.[1][5][6][7]

Recent preclinical investigations have unveiled a second, distinct mechanism of action for

Vidofludimus, revealing its ability to selectively interact with and activate specific members of

the nuclear receptor superfamily. This guide provides a comprehensive comparison of

Vidofludimus's activity across various nuclear receptors, supported by experimental data and

detailed methodologies.

Comparative Analysis of Nuclear Receptor Activity
Preclinical screening has demonstrated that Vidofludimus possesses a highly selective profile

for nuclear receptors. Its activity is not a broad off-target effect but is specific to the Nuclear
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Receptor Related 1 (Nurr1) and the Farnesoid X Receptor (FXR).[8][9][10] Notably,

Vidofludimus showed no significant interaction with a wide panel of other nuclear receptors.[8]

The quantitative data on Vidofludimus's interaction with nuclear receptors is summarized in

the table below.

Nuclear
Receptor
Target

Assay Type Result Activity (EC50) Reference

Nurr1 (NR4A2)
Reporter Gene

Assays
Potent Activator Not specified [9][10][11]

FXR
AlphaScreen

Assay

Selective

Activator
~450 nM [8]

PPARα, PPARδ,

PPARγ

AlphaScreen

Assay

No significant

impact
- [8]

RARα, RARβ
AlphaScreen

Assay

No significant

impact
- [8]

RXRα
AlphaScreen

Assay

No significant

impact
- [8]

LXRα
AlphaScreen

Assay

No significant

impact
- [8]

AR
AlphaScreen

Assay

No significant

impact
- [8]

ER
AlphaScreen

Assay

No significant

impact
- [8]

PXR
AlphaScreen

Assay

No significant

impact
- [8]

CAR
AlphaScreen

Assay

No significant

impact
- [8]

Nur77, NOR-1 Not specified
Selective over

these
- [10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7240069/
https://imux.com/wp-content/uploads/2023/08/20230816_ISNI2023_Final.pdf
https://imux.com/immunic-announces-that-vidofludimus-calcium-acts-as-potent-nurr1-activator-reinforcing-neuroprotective-potential-in-multiple-sclerosis/
https://www.benchchem.com/product/b1684499?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240069/
https://www.benchchem.com/product/b1684499?utm_src=pdf-body
https://imux.com/wp-content/uploads/2023/08/20230816_ISNI2023_Final.pdf
https://imux.com/immunic-announces-that-vidofludimus-calcium-acts-as-potent-nurr1-activator-reinforcing-neuroprotective-potential-in-multiple-sclerosis/
https://imux.com/immunic-presented-key-vidofludimus-calcium-data-at-the-41st-congress-of-ectrims-highlighting-its-potential-in-multiple-sclerosis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240069/
https://imux.com/immunic-announces-that-vidofludimus-calcium-acts-as-potent-nurr1-activator-reinforcing-neuroprotective-potential-in-multiple-sclerosis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Findings
Dual Mechanism of Action: Vidofludimus is not only a DHODH inhibitor but also a potent,

first-in-class activator of the neuroprotective transcription factor Nurr1.[4][9][10][12][13] This

dual activity is believed to contribute to its combined anti-inflammatory and direct

neuroprotective properties, particularly relevant for its development in treating multiple

sclerosis.[4][12]

High Selectivity: The activity of Vidofludimus is highly selective. It preferentially activates

Nurr1 over the closely related receptors Nur77 and NOR-1.[10]

FXR Modulation: Independent studies have identified Vidofludimus as a selective modulator

of FXR, with a potent EC50 of approximately 450 nM.[8] This interaction was shown to

produce therapeutic effects in a preclinical model of colitis in an FXR-dependent manner.[8]

[14]

No Broad Cross-Reactivity: A screening panel demonstrated no significant agonistic activity

against a range of other key nuclear receptors, including PPARs, RARs, RXR, LXR, and

steroid hormone receptors (AR, ER), underscoring its specific off-target profile.[8]

Experimental Protocols
The findings on Vidofludimus's nuclear receptor cross-reactivity are based on established

biochemical and cell-based assays.

Nuclear Receptor Selectivity Screening (AlphaScreen)
The selectivity of Vidofludimus against a panel of nuclear receptors (FXR, PPARs, RARs,

etc.) was determined using an Amplified Luminescent Proximity Homogeneous Assay

(AlphaScreen).

Principle: This assay measures the ability of a compound to modulate the interaction

between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide.

Reagents: Glutathione S-transferase (GST)-tagged nuclear receptor LBD, biotinylated

coactivator peptide (containing the LXXLL motif), Glutathione-donor beads, and Streptavidin-

acceptor beads.
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Procedure:

The GST-tagged LBD is incubated with Vidofludimus at various concentrations.

The biotinylated coactivator peptide is added to the mixture.

Glutathione-donor and Streptavidin-acceptor beads are added. In the presence of an

agonist, the LBD undergoes a conformational change, recruiting the coactivator peptide.

This brings the donor and acceptor beads into close proximity.

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the

nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

The strength of the signal is proportional to the extent of receptor-coactivator interaction.

Data is used to calculate an EC50 value for agonists.

Nurr1 Functional Activity (Reporter Gene Assay)
The functional activation of Nurr1 by Vidofludimus was confirmed using cell-based hybrid

reporter gene assays.

Principle: This assay measures the ability of a compound to activate a transcription factor

(Nurr1), which then drives the expression of a reporter gene (e.g., luciferase).

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their

high transfectability and low endogenous nuclear receptor expression.

Procedure:

HEK293T cells are transiently transfected with two plasmids:

1. An expression vector for a fusion protein, typically the Gal4 DNA-binding domain fused

to the Nurr1 LBD.

2. A reporter plasmid containing a promoter with Gal4 upstream activating sequences

(UAS) that drives the expression of the luciferase gene.

Transfected cells are then treated with Vidofludimus at various concentrations.
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If Vidofludimus activates the Nurr1 LBD, the fusion protein binds to the UAS and initiates

transcription of the luciferase gene.

Cells are lysed, and luciferase activity is measured using a luminometer. The resulting

luminescence is a quantitative measure of Nurr1 activation.

Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing nuclear receptor

cross-reactivity and the signaling pathway of Nurr1, a key nuclear receptor target of

Vidofludimus.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1684499?utm_src=pdf-body
https://www.benchchem.com/product/b1684499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Primary Screening

Phase 2: Functional Validation
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No other significant hits

Test related receptors
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Click to download full resolution via product page

Workflow for Nuclear Receptor Cross-Reactivity Screening.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1684499?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Vidofludimus

Nurr1
(in Cytoplasm)

Activates

Nurr1

Translocation

RXR Nucleus

NBRE / DR5
Response Elements

Binds as
Monomer or
Heterodimer

RXR

Target Gene Transcription
(e.g., BDNF, TH, VMAT2)

Regulates

Neuroprotective &
Anti-inflammatory Effects

Click to download full resolution via product page

Simplified Signaling Pathway of Nurr1 Activation by Vidofludimus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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